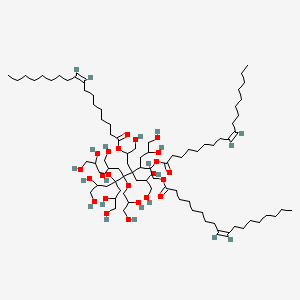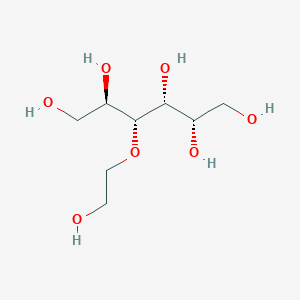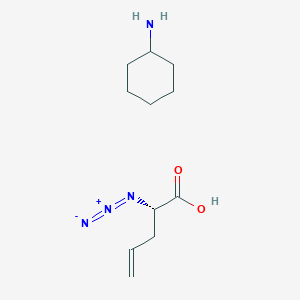
Polyglyceryl-10 trioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyglyceryl-10 Trioleate is a surfactant. It contains polymerised glycerin (as an alcoholic component) and trioleates, which are tri-esters of oleic acid . The number behind “polyglyceryl-” refers to the average number of glycerin units .
Synthesis Analysis
Polyglyceryl-10 caprylates, a similar compound, were synthesized by the esterification reaction between polyglycerin-10 and caprylic acid . This suggests that this compound could be synthesized in a similar manner, with oleic acid instead of caprylic acid.Molecular Structure Analysis
The molecular formula of this compound is C84H158O23 . It is a polyglycerin fatty acid ester consisting of glycerin and oleic acid derived from vegetable oil .Chemical Reactions Analysis
As a surfactant, this compound can lower the surface tension of liquids, allowing it to act as a detergent, emulsifier, and foaming agent. It is also used in the synthesis of nanoparticles for various applications.Physical And Chemical Properties Analysis
This compound is a pale yellow to light yellow viscous liquid . It has a lipophilic nature and exhibits excellent salt and acid resistance . The Hydrophilic-Lipophilic Balance (HLB) value is 7.0 .Aplicaciones Científicas De Investigación
Polymer Enhancement : Polyglyceryl-10 trioleate has been used to improve the structure and properties of polylactic acid (PLA) films. The addition of Glycero-(9,10-trioxolane)-trioleate (a variant of this compound) to PLA films enhanced their morphological, mechanical, thermal, and water absorption properties, suggesting potential applications in packaging and biomedical fields (Alexeeva et al., 2022).
Metabolic Studies : Research on medium- and long-chain triglycerides, including compounds like this compound, has provided insights into their metabolism in humans. Such studies are significant for understanding the nutritional and therapeutic roles of these triglycerides in various medical conditions (Metges & Wolfram, 1991).
Biomedical Applications : Dendritic Polyglycerols, which include variants like this compound, have been explored for their use in nanomedicine, drug, dye, and gene delivery, and as non-fouling surfaces in regenerative medicine. Their biocompatibility and multifunctionality make them suitable for a range of biomedical applications (Calderón et al., 2010).
Cosmetic Applications : this compound and related compounds have been studied for their potential as cosmetic ingredients. For example, Polyglyceryl-10 caprylates were investigated for their water solubility, self-assembly behavior, and effectiveness in makeup removal, showing promise as a cosmetic ingredient (Zhang et al., 2020).
Drug Delivery Systems : The compound has been studied in the context of drug delivery systems. For instance, its role in the stabilization of water-in-oil-in-water emulsions for multiple lipid particles encapsulating drugs like coenzyme Q10 and tea polyphenols highlights its potential in pharmaceutical applications (Zhao et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H158O23/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-79(100)103-68-78(107-81(102)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)77(52-69(93)58-85)82(53-70(94)59-86,57-76(65-92)106-80(101)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)84(56-73(97)62-89,105-67-75(99)64-91)83(54-71(95)60-87,55-72(96)61-88)104-66-74(98)63-90/h25-30,69-78,85-99H,4-24,31-68H2,1-3H3/b28-25-,29-26-,30-27- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVWOBDQDPKAQH-IUPFWZBJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)OC(=O)CCCCCCCC=CCCCCCCCC)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H158O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1536.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



